REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](CCl)=[CH:7][C:6]=1C)[CH:2]=[CH2:3].N[C:15](N)=[S:16].O.N.[CH2:20](O)C>>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:15][SH:16])=[C:9]([CH3:20])[CH:10]=1)[CH:2]=[CH2:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 7 h
|
Duration
|
7 h
|
Type
|
DISTILLATION
|
Details
|
Solvents were distilled off
|
Type
|
WASH
|
Details
|
the crystalline residue was washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over MgSO4 and solvents
|
Type
|
CUSTOM
|
Details
|
were removed in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC(=C(C=C1)CS)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |